3-(3-Chloro-4-fluorophenoxy)propanoic acid
Overview
Description
“3-(3-Chloro-4-fluorophenoxy)propanoic acid” is a chemical compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanoic acid group attached to a phenyl ring, which is further substituted with chlorine and fluorine atoms .Physical and Chemical Properties Analysis
“this compound” is a solid substance that should be stored at room temperature .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis of related compounds, such as p-fluorophenoxy propionic acid, through phase transfer catalysis, indicating a methodological interest in halogenated phenoxy propionic acids (Wu Li-huan, 2006). Additionally, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a related chiral intermediate, highlights the significance of these compounds in synthesizing antidepressant drugs with high enantioselectivity, showcasing the compound's relevance in medicinal chemistry (Y. Choi et al., 2010).
Applications in Material Science
The exploration of novel copolymers incorporating halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including variations with 3-chloro-4-fluoro substitutions, demonstrates the compound's utility in developing new materials with specific thermal and mechanical properties (Christopher R. Savittieri et al., 2022). This research indicates potential for innovation in polymer science and engineering.
Catalysis and Chemical Transformations
Studies on the regioselective acetolysis of epichlorohydrin over nanocrystalline ZSM-5 catalysts reveal the importance of similar chloro-fluoro propionic acids in synthesizing intermediates for polyepoxy materials, underscoring the role of these compounds in enhancing chemical synthesis efficiency and selectivity (L. S. Roselin et al., 2012).
Environmental and Analytical Chemistry
The development of sensitive and accurate methods for determining phenoxy herbicides in water samples highlights the relevance of derivatives of 3-(3-Chloro-4-fluorophenoxy)propanoic acid in environmental monitoring and analysis (A. Nuhu et al., 2012). This contributes to understanding the environmental impact and distribution of such compounds.
Safety and Hazards
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenoxy)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c10-7-5-6(1-2-8(7)11)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTNYDNNJNYXMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCC(=O)O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267960 | |
Record name | 3-(3-Chloro-4-fluorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926224-45-5 | |
Record name | 3-(3-Chloro-4-fluorophenoxy)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926224-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chloro-4-fluorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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